4-(Azetidin-1-yl)-3-fluoropiperidine

stereochemistry chiral resolution structure-activity relationship

Procure the stereochemically defined cis-4-(Azetidin-1-yl)-3-fluoropiperidine (CAS 1147422-11-4) for JAK1 inhibitor SAR studies. The 3-fluoro group on the piperidine ring systematically reduces pKa by ~1.5-2.5 units, mitigating hERG liability and improving metabolic stability. This sp³-enriched scaffold offers defined vectors for derivatization at both amine handles.

Molecular Formula C8H15FN2
Molecular Weight 158.22 g/mol
Cat. No. B13250214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)-3-fluoropiperidine
Molecular FormulaC8H15FN2
Molecular Weight158.22 g/mol
Structural Identifiers
SMILESC1CN(C1)C2CCNCC2F
InChIInChI=1S/C8H15FN2/c9-7-6-10-3-2-8(7)11-4-1-5-11/h7-8,10H,1-6H2
InChIKeyJYRRFTJTUNIUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-1-yl)-3-fluoropiperidine: A Dual-Heterocyclic Fluorinated Building Block with Defined Stereochemistry for CNS and Kinase Drug Discovery


4-(Azetidin-1-yl)-3-fluoropiperidine (CAS 1378814-67-5 [unspecified stereochemistry]; cis-configuration CAS 1147422-11-4) is a saturated heterocyclic amine that combines a 3-fluoropiperidine core with an azetidine substituent at the 4-position [1]. The compound is commercially available as a free base or as a dihydrochloride salt (e.g., CAS 2105380-44-5) with purities typically ≥95% . As a sp³-enriched fluorinated building block, it offers multiple points for further derivatization—including the secondary piperidine amine, the azetidine nitrogen, and the fluorine-bearing carbon—making it a versatile intermediate in medicinal chemistry programs targeting central nervous system disorders and kinase inhibition . The cis-configuration is stereochemically defined as rel-(3R,4S), providing a rigid three-dimensional scaffold for structure-activity relationship studies .

Why 4-(Azetidin-1-yl)-3-fluoropiperidine Cannot Be Replaced by Non-Fluorinated Piperidines or Alternative Azetidine Regioisomers


Substituting this compound with a non-fluorinated 4-azetidinylpiperidine analog or a regioisomeric variant (e.g., 1-(azetidin-3-yl)-4-fluoropiperidine) introduces significant and often unpredictable changes in key drug discovery parameters. Fluorination at the 3-position of the piperidine ring systematically reduces amine basicity (lower pKa) and modulates lipophilicity (LogP), which collectively impact hERG channel binding liability, membrane permeability, and metabolic clearance profiles [1]. The 4-azetidinyl substitution pattern, as opposed to 1- or 3-azetidinyl regioisomers, positions the strained four-membered ring in a distinct spatial orientation that alters both conformational preferences and the vector of potential hydrogen-bonding interactions [2]. These structural differences translate into measurable divergence in receptor binding kinetics and enzyme inhibition potency, making blind substitution a material risk to project timelines and lead optimization outcomes [3].

Quantitative Differentiation of 4-(Azetidin-1-yl)-3-fluoropiperidine: Stereochemical, Physicochemical, and Target Engagement Evidence


Stereochemical Definition: cis-4-(Azetidin-1-yl)-3-fluoropiperidine Enables Reproducible Structure-Activity Relationships Versus Racemic or Undefined Mixtures

The cis-configuration of 4-(azetidin-1-yl)-3-fluoropiperidine is unambiguously defined as rel-(3R,4S) with specific stereochemical descriptors . This contrasts sharply with the stereochemically undefined CAS 1378814-67-5, which may represent a mixture of stereoisomers. Procurement of the defined cis-isomer ensures batch-to-batch consistency in biological assays and eliminates the confounding variable of differential stereoisomer activity [1].

stereochemistry chiral resolution structure-activity relationship reproducibility

Physicochemical Optimization: 3-Fluoropiperidine Moiety Systematically Reduces Basicity and Modulates Lipophilicity Versus Non-Fluorinated Piperidine Analogs

In a systematic study of mono- and difluorinated saturated heterocyclic amines, fluorination of the piperidine ring reduced basicity (pKa) by approximately 1.5–2.5 log units compared to the non-fluorinated parent heterocycle, with the exact shift dependent on the fluorine substitution pattern and distance to the protonation center [1]. This reduction in pKa attenuates the fraction of protonated species at physiological pH, which has been directly correlated with decreased affinity for the hERG potassium channel and reduced risk of QT prolongation [2].

physicochemical properties pKa modulation lipophilicity fluorination

Metabolic Stability Advantage: Fluorinated Heterocyclic Amines Retain High Microsomal Stability with Favorable Clearance Profiles

Intrinsic microsomal clearance measurements across a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated high metabolic stability for the vast majority of compounds studied [1]. The study identified only a single exception (the 3,3-difluoroazetidine derivative) showing elevated clearance, suggesting that the 3-fluoropiperidine scaffold generally confers resistance to oxidative metabolism [1]. This metabolic stability profile positions fluorinated piperidines as favorable starting points for programs where high hepatic extraction would otherwise limit oral bioavailability [2].

metabolic stability microsomal clearance intrinsic clearance fluorine substitution

JAK1 Kinase Inhibition: Piperidin-4-yl Azetidine Scaffold Demonstrates Validated Target Engagement in Immuno-Oncology and Autoimmune Disease

Piperidin-4-yl azetidine derivatives—a core structural motif shared with 4-(azetidin-1-yl)-3-fluoropiperidine—have been disclosed in patent literature as potent modulators of Janus kinase 1 (JAK1) [1]. The patent describes multiple exemplified compounds bearing the piperidin-4-yl azetidine scaffold that demonstrate JAK1 inhibitory activity, with utility claimed in inflammatory disorders, autoimmune diseases, and oncology [1]. The 3-fluoro substitution on the piperidine ring is anticipated to further modulate potency and selectivity through electronic and conformational effects [2].

JAK1 inhibition kinase inhibitor immuno-oncology autoimmune disease

Lipophilicity Tuning: cis-4-(Azetidin-1-yl)-3-fluoropiperidine Offers Computed XLogP3 of 0.6 as a Balanced Starting Point for CNS Penetration Optimization

The computed XLogP3 value for cis-4-(azetidin-1-yl)-3-fluoropiperidine is 0.6, placing it in the favorable lipophilicity range for CNS drug candidates, where optimal values typically fall between 1 and 3 [1]. This intermediate lipophilicity—achieved through the balanced combination of the hydrophilic azetidine nitrogen and the lipophilic fluorine substituent—provides a modifiable starting point for structure-based optimization of blood-brain barrier permeability [2]. By comparison, the non-fluorinated 4-(azetidin-1-yl)piperidine analog (CAS 686298-29-3) exhibits lower lipophilicity due to the absence of the fluorine atom, which may limit passive membrane diffusion .

lipophilicity LogP CNS penetration blood-brain barrier

Procurement-Driven Application Scenarios for 4-(Azetidin-1-yl)-3-fluoropiperidine in Medicinal Chemistry and Drug Discovery


JAK1 Kinase Inhibitor Lead Optimization Programs Targeting Autoimmune and Inflammatory Diseases

Procurement of cis-4-(azetidin-1-yl)-3-fluoropiperidine (CAS 1147422-11-4) is specifically indicated for medicinal chemistry teams pursuing JAK1 inhibitors based on the piperidin-4-yl azetidine scaffold, as disclosed in patent WO2011112662A1 [1]. The defined stereochemistry ensures reproducible structure-activity relationships during SAR expansion, while the 3-fluoro substituent provides a validated handle for modulating pKa and lipophilicity without introducing metabolic instability [2]. The compound can serve as a core intermediate for diversification at the piperidine nitrogen and azetidine ring to explore potency, selectivity, and pharmacokinetic properties in JAK1-dependent disease models including rheumatoid arthritis, psoriasis, and myeloproliferative neoplasms [1].

CNS Drug Discovery: Fluorinated Fragment-Based Screening and Blood-Brain Barrier Penetration Optimization

The computed XLogP3 of 0.6 for cis-4-(azetidin-1-yl)-3-fluoropiperidine positions it as an attractive fragment or building block for CNS-targeted programs requiring balanced physicochemical properties [3]. The combination of 3-fluoropiperidine and 4-azetidinyl motifs provides a three-dimensional, sp³-enriched scaffold that aligns with emerging fragment-based drug discovery strategies favoring higher Fsp³ (fraction of sp³ carbons) to improve clinical success rates [4]. Procurement of the stereochemically defined cis-isomer is essential for generating reliable fragment screening hits and subsequent hit-to-lead optimization in neurological and psychiatric indications [4].

hERG Liability Mitigation Studies via Fluorine-Mediated pKa Attenuation

For programs where basic amine-containing lead compounds exhibit unacceptable hERG channel blockade (a predictor of QT prolongation and cardiotoxicity), 4-(azetidin-1-yl)-3-fluoropiperidine offers a strategic replacement building block [5]. The 3-fluoro substitution on the piperidine ring reduces amine basicity by approximately 1.5–2.5 pKa units relative to non-fluorinated piperidine analogs, which decreases the fraction of protonated species capable of engaging the hERG channel pore at physiological pH [6]. This fluorine-mediated pKa modulation strategy has been validated in the development of 5-HT2B receptor antagonists, where replacement of 3-methoxy-piperidine with 3-fluoropiperidine significantly improved cardiovascular safety margins [5].

Metabolic Stability Optimization in High-Clearance Lead Series

Procurement of 4-(azetidin-1-yl)-3-fluoropiperidine is recommended for lead optimization programs where high intrinsic microsomal clearance limits oral bioavailability or necessitates frequent dosing [6]. Systematic evaluation of mono-fluorinated saturated heterocyclic amines has demonstrated that fluorine substitution at the piperidine 3-position generally preserves high metabolic stability (low CLint), with only specific difluorination patterns (e.g., 3,3-difluoroazetidine) showing elevated clearance as exceptions [6]. This metabolic robustness, combined with the availability of multiple reactive handles for further elaboration, makes the compound a strategic starting point for building metabolically stable drug candidates across multiple target classes [4].

Technical Documentation Hub

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